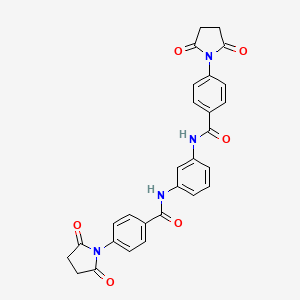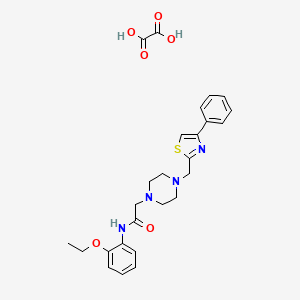
N-(2-ethoxyphenyl)-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a compound was obtained as a white solid after purification using chromatography on a silica gel column with petroleum ether/ethyl acetate (80:20, v/v). The yield was 80% .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Applications De Recherche Scientifique
Piperazine Derivatives for Therapeutic Use
Piperazine is a significant heterocycle in the rational design of drugs, found in a wide range of therapeutic agents, including antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the piperazine nucleus can significantly influence the medicinal potential of resultant molecules. Piperazine-based molecules are explored for various activities, indicating their broad potential and versatility as a pharmacophore. This exploration suggests a potential avenue for the specific compound , given its piperazine core, to be investigated for similar therapeutic applications (Rathi, Syed, Shin, & Patel, 2016).
DNA Minor Groove Binders
The synthetic dye Hoechst 33258, a known N-methyl piperazine derivative, binds strongly to the minor groove of double-stranded B-DNA, indicating the use of piperazine derivatives in DNA interaction studies. Such applications in imaging and as radioprotectors or topoisomerase inhibitors further highlight the potential research applications of piperazine derivatives in studying DNA interactions and damage, which could extend to the specified compound (Issar & Kakkar, 2013).
Pharmacological Research
Piperazine derivatives' role in pharmacological research, including their interactions with receptors such as D2-like receptors, emphasizes their importance in studying and developing antipsychotic agents. The review of arylalkyl substituents in enhancing potency and selectivity at D2-like receptors provides insight into the structural modification and activity relationship, which could be relevant for the research on the specified compound (Sikazwe et al., 2009).
Anti-mycobacterial Activity
Piperazine as a core structure has been noted for its use in designing potent anti-mycobacterial agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests potential research applications of the specified compound in anti-mycobacterial activity studies, given its piperazine component (Girase et al., 2020).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S.C2H2O4/c1-2-30-22-11-7-6-10-20(22)25-23(29)16-27-12-14-28(15-13-27)17-24-26-21(18-31-24)19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,18H,2,12-17H2,1H3,(H,25,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGVVRAOTHRMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1-cyanocycloheptyl)carbamoyl]methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate](/img/structure/B2702898.png)
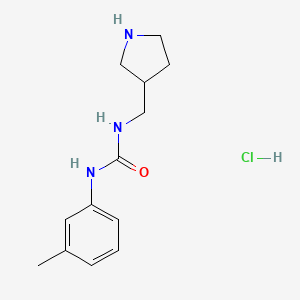
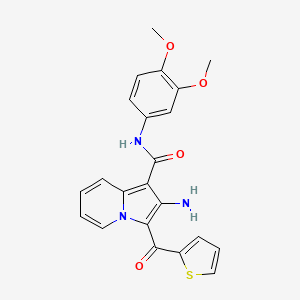
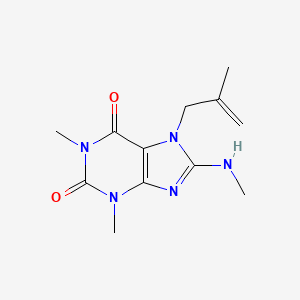
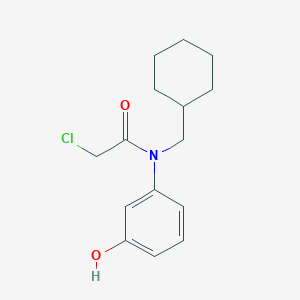
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one](/img/structure/B2702904.png)
![ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2702905.png)

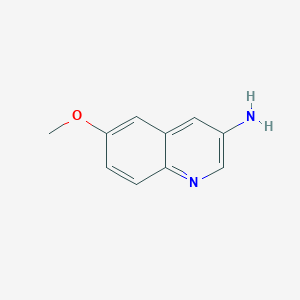
![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2702913.png)
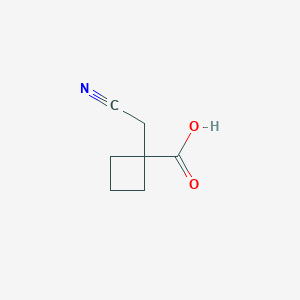
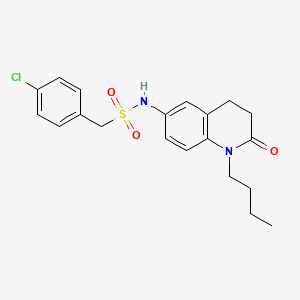
![N-(3-chlorophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2702918.png)
